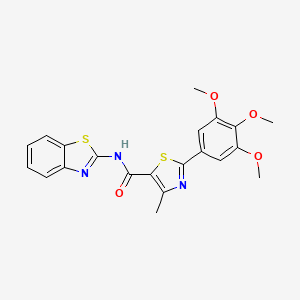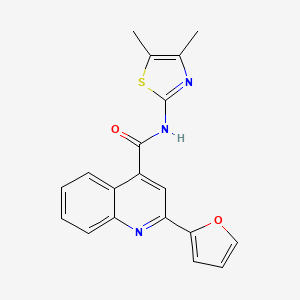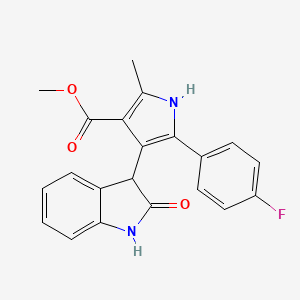![molecular formula C25H29NO6S B14957823 (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14957823.png)
(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromen-7-yl group, a sulfonylamino group, and a pentanoate ester, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the availability of raw materials, waste management, and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:
Oxidation: The chromen-7-yl group can be oxidized to form different oxidation states.
Reduction: The sulfonylamino group can be reduced under specific conditions.
Substitution: The pentanoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromen-7-yl group may yield different chromen derivatives, while reduction of the sulfonylamino group may produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its chromen-7-yl group can be fluorescently labeled, making it useful for imaging and tracking biological processes .
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics .
Mechanism of Action
The mechanism of action of (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The chromen-7-yl group may bind to specific active sites, while the sulfonylamino and pentanoate ester groups modulate the compound’s activity and selectivity . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-4-propyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- (2S)-4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl β-D-glucopyranoside
Uniqueness
Compared to similar compounds, (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound for scientific research .
Properties
Molecular Formula |
C25H29NO6S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C25H29NO6S/c1-5-7-18-14-23(27)32-22-15-19(10-13-21(18)22)31-25(28)24(17(4)6-2)26-33(29,30)20-11-8-16(3)9-12-20/h8-15,17,24,26H,5-7H2,1-4H3/t17-,24+/m1/s1 |
InChI Key |
WPAANRZIOHWEDO-OSPHWJPCSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H]([C@H](C)CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B14957757.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B14957760.png)
![6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B14957761.png)


![N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B14957777.png)
![3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B14957781.png)
![3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957790.png)

![methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14957801.png)

![4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14957810.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957811.png)
![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B14957818.png)
